3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.201. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Three-Component Condensation : The synthesis of pyrazolopyrimidines and pyrazoloquinazolines through the three-component condensation of similar pyrazole derivatives has been explored, demonstrating the versatility of these compounds in creating complex molecular structures (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).
- One-Pot Synthesis : Efficient one-pot synthesis methodologies for similar pyrazole derivatives highlight their potential in streamlined chemical production processes (Becerra, Rojas, & Castillo, 2021).
Biological and Pharmaceutical Research
- Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives have been studied for their biological activities, including potential antitumor, antifungal, and antibacterial effects, underscoring the therapeutic potential of these compounds (Titi et al., 2020).
- Antimicrobial Properties : The antimicrobial properties of pyrazole derivatives are a significant area of research, offering insights into new drug development for treating various bacterial and fungal infections (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Material Science and Chemistry
- Supramolecular Chemistry : Pyrazole Schiff bases have been synthesized and characterized, revealing their role in forming supramolecular architectures, which is crucial for advanced material science applications (Feng, Guo, Sun, & Zhao, 2018).
- Polymer Modification : Pyrazole derivatives have been used in modifying polyvinyl alcohol/acrylic acid hydrogels, indicating their importance in creating advanced polymers with potential medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
- Corrosion Inhibition : Pyrazole compounds have shown effectiveness as corrosion inhibitors, providing insights into their potential application in protecting metals and alloys (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Mechanism of Action
Target of Action
It shares structural similarities with antisense oligonucleotides (asos) that target messenger rna for specific proteins .
Mode of Action
Like other ASOs, this compound could potentially bind to its target mRNA in a sequence-specific manner, leading to the degradation of the mRNA or alteration of its translation . This interaction can result in the downregulation of the protein encoded by the target mRNA .
Biochemical Pathways
Based on its potential similarity to other asos, it might influence the pathways associated with the protein encoded by its target mrna .
Pharmacokinetics
Asos with 2’-o-(2-methoxyethyl) modifications, like this compound, generally exhibit good stability against nuclease metabolism in both plasma and tissue . They are rapidly and extensively absorbed after administration, and their plasma clearance is dominated by distribution to tissues .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific mRNA it targets and the role of the corresponding protein in cellular processes . By potentially reducing the levels of the target protein, it could influence cellular functions and signaling pathways associated with that protein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other molecules could affect its stability and interaction with its target mRNA . .
Properties
IUPAC Name |
5-(2-methoxyethyl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10-7(8)5-6(9-10)3-4-11-2/h5H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXFFMCJCUWAEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCOC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.